molecular formula C10H17NO3 B12995472 Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B12995472
M. Wt: 199.25 g/mol
InChI Key: DJIARDJVSIZNFW-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound It is part of the tetrahydropyridine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions. The reaction proceeds through a cyclization process to form the tetrahydropyridine ring. The use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, has been reported to enhance the efficiency of this synthesis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, could be explored to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 6-ethoxy-2,3,4,5-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C10H17NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h8H,3-7H2,1-2H3

InChI Key

DJIARDJVSIZNFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCCC1C(=O)OCC

Origin of Product

United States

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